molecular formula C8H8ClN3O2 B12843617 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride

3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride

Cat. No.: B12843617
M. Wt: 213.62 g/mol
InChI Key: BMDJUDHFEBSDIC-UHFFFAOYSA-N
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Description

3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. One common method starts with the reaction of a 1-substituted 3-methyl-1H-pyrazole with a suitable pyridine derivative. The reaction conditions often involve the use of glacial acetic acid as a solvent and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. They involve optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, as a D-amino acid oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of D-amino acids and thereby reducing oxidative stress . This interaction is crucial for its potential therapeutic effects in conditions associated with oxidative damage.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit D-amino acid oxidase sets it apart from other pyrazolopyridines, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C8H8ClN3O2

Molecular Weight

213.62 g/mol

IUPAC Name

3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H7N3O2.ClH/c1-4-6-2-5(8(12)13)3-9-7(6)11-10-4;/h2-3H,1H3,(H,12,13)(H,9,10,11);1H

InChI Key

BMDJUDHFEBSDIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=NC2=NN1)C(=O)O.Cl

Origin of Product

United States

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